molecular formula C17H19ClN2O2 B6716520 N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide

N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide

Cat. No.: B6716520
M. Wt: 318.8 g/mol
InChI Key: RHFNOONPAPWGAN-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex molecular structure that includes a chlorophenyl group, a methoxyethyl chain, and a pyridinylacetamide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-20(17(21)10-13-4-3-9-19-11-13)16(12-22-2)14-5-7-15(18)8-6-14/h3-9,11,16H,10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFNOONPAPWGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COC)C1=CC=C(C=C1)Cl)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Formation of 4-chlorophenylacetyl chloride: Reacting 4-chlorophenylacetic acid with thionyl chloride.

    Synthesis of N-methyl-2-pyridin-3-ylacetamide: This involves the reaction of 2-pyridin-3-ylacetic acid with methylamine.

    Coupling Reaction: The final step involves coupling 4-chlorophenylacetyl chloride with N-methyl-2-pyridin-3-ylacetamide in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide: shares structural similarities with compounds such as:

Uniqueness

The unique combination of the chlorophenyl, methoxyethyl, and pyridinylacetamide groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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